molecular formula C10H16N2O3S B7064787 N-[(6-ethoxypyridin-2-yl)methyl]-N-methylmethanesulfonamide

N-[(6-ethoxypyridin-2-yl)methyl]-N-methylmethanesulfonamide

Cat. No.: B7064787
M. Wt: 244.31 g/mol
InChI Key: GZIYWONYRLCJAV-UHFFFAOYSA-N
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Description

N-[(6-ethoxypyridin-2-yl)methyl]-N-methylmethanesulfonamide is a chemical compound with a pyridine ring substituted with an ethoxy group at the 6-position and a methanesulfonamide group attached to a methyl group

Properties

IUPAC Name

N-[(6-ethoxypyridin-2-yl)methyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-4-15-10-7-5-6-9(11-10)8-12(2)16(3,13)14/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIYWONYRLCJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-ethoxypyridin-2-yl)methyl]-N-methylmethanesulfonamide typically involves the reaction of 6-ethoxypyridine-2-carbaldehyde with N-methylmethanesulfonamide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-ethoxypyridin-2-yl)methyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[(6-ethoxypyridin-2-yl)methyl]-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(6-ethoxypyridin-2-yl)methyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved may include modulation of signal transduction pathways or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-ethoxypyridin-2-yl)methyl]-N-methylmethanesulfonamide is unique due to the presence of both an ethoxy group and a methanesulfonamide group, which confer distinct chemical and biological properties

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